2-([2,2':5',2''-Terthiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
“2-([2,2’:5’,2’'-Terthiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with a complex structure. It belongs to the class of organic compounds known as boronic acids and derivatives. The compound contains a boron atom, thiophene rings, and methyl groups.
Molecular Structure Analysis
The molecular structure of this compound consists of a central boron atom bonded to the terthiophene moiety. The terthiophene portion contributes to its aromatic character, while the boron atom provides unique reactivity.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including boron-based transformations, electrophilic substitutions, and cross-coupling reactions. Specific reactions would depend on the functional groups present.
Physical And Chemical Properties Analysis
Physical properties include color, solubility, melting point, and density. Chemical properties encompass reactivity, stability, and flammability.
Scientific Research Applications
Optical and Electronic Properties
- The compound has been involved in the synthesis of H-shaped silicon-containing molecules with bithiophene units. These molecules exhibit notable optical properties, with absorption and fluorescence maxima observed in specific wavelengths, indicating potential applications in optoelectronics and fluorescence studies (Naka et al., 2013).
Crystal Structure and DFT Studies
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds have been synthesized and analyzed using crystallography and density functional theory (DFT). These studies reveal insights into the physicochemical properties of the compounds, important for understanding their behavior in various applications (Huang et al., 2021).
Synthesis and Vibrational Properties
- Synthesis and characterization of derivatives of this compound have been explored, with a focus on their vibrational properties. These studies are crucial for understanding the molecular interactions and potential applications in materials science (Wu et al., 2021).
Organic Synthesis and Material Development
- The compound has been used in the synthesis of various organic intermediates and materials, demonstrating its versatility and importance in organic chemistry and material science fields. For example, its involvement in the synthesis of electron transport materials indicates its potential in electronic device applications (Xiangdong et al., 2017).
Biologically Active Compound Synthesis
- This compound has been used as a building block in the synthesis of biologically active derivatives, such as disila-bexarotene, showcasing its potential in the development of new pharmaceuticals and therapeutic agents (Büttner et al., 2007).
Catalytic Applications
- Studies have explored its use in palladium-catalyzed reactions, highlighting its potential as a catalyst or catalyst component in organic synthesis. These reactions are important for the development of new synthetic routes in chemical manufacturing (Chang et al., 2005).
Safety And Hazards
Safety considerations would involve toxicity, flammability, and handling precautions. Detailed safety information would be available in relevant literature.
Future Directions
Research on this compound could explore its applications, optimization of synthesis, and potential modifications for improved properties.
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BO2S3/c1-17(2)18(3,4)21-19(20-17)16-10-9-15(24-16)14-8-7-13(23-14)12-6-5-11-22-12/h5-11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUQKESHHZFUGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=CC=C(S3)C4=CC=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BO2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584577 | |
Record name | 4,4,5,5-Tetramethyl-2-([1~2~,2~2~:2~5~,3~2~-terthiophen]-1~5~-yl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-([2,2':5',2''-Terthiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
849062-17-5 | |
Record name | 4,4,5,5-Tetramethyl-2-[2,2′:5′,2′′-terthiophen]-5-yl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849062-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,5,5-Tetramethyl-2-([1~2~,2~2~:2~5~,3~2~-terthiophen]-1~5~-yl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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